![molecular formula C16H12F3N3O2S B3832218 3-(2-isoxazolidinylcarbonyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B3832218.png)
3-(2-isoxazolidinylcarbonyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole
Overview
Description
Imidazo[2,1-b]thiazole and its derivatives are important in the search for new anti-mycobacterial agents . They are designed and synthesized in combination with piperazine and various 1,2,3 triazoles .
Synthesis Analysis
The synthesis of these compounds involves in silico ADMET prediction and characterization by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates .Molecular Structure Analysis
The imidazo[2,1-b][1,3,4]thiadiazole (ITD) ring is a fused, planar aromatic heterocyclic system consisting of four heteroatoms with a bridgehead nitrogen atom .Chemical Reactions Analysis
The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .Physical And Chemical Properties Analysis
The thiophene-ITD core structure comprises three different groups viz., thiophene-2-acetonitrile (ThITD1), phenylacetonitrile (ThITD2) and rhodanine-3-acetic acid (ThITD3), and the effect of substituents on the optical and electrochemical properties have been discussed based on structural modifications .Mechanism of Action
The most active benzo[d]-imidazo[2,1-b]thiazole derivative IT10, carrying a 4-nitro phenyl moiety, displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra . Molecular docking and dynamics studies were also carried out for the most active compounds IT06 and IT10 in order to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .
Safety and Hazards
properties
IUPAC Name |
1,2-oxazolidin-2-yl-[6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c17-16(18,19)11-4-1-3-10(7-11)12-8-21-13(9-25-15(21)20-12)14(23)22-5-2-6-24-22/h1,3-4,7-9H,2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIXCDGSOHALOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Oxazolidin-2-yl-[6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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